molecular formula C13H16Cl3NO3 B8107110 tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate

Cat. No.: B8107110
M. Wt: 340.6 g/mol
InChI Key: UTTWDMLKUALLFM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H16Cl3NO3 and a molecular weight of 340.63 g/mol . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 2,4,6-trichlorophenoxy moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate typically involves the reaction of 2,4,6-trichlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl carbamate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also used as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate is unique due to the presence of three chlorine atoms on the phenoxy ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

tert-butyl N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO3/c1-13(2,3)20-12(18)17-4-5-19-11-9(15)6-8(14)7-10(11)16/h6-7H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTWDMLKUALLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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